REACTION_CXSMILES
|
Br[CH2:2][Br:3].[C:4]1([Li])[C:16]2[CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH:7]=[CH:6][CH:5]=1>CCCCC>[CH:8]1([CH2:7][C:4]2[C:16]3[CH2:15][C:14]4[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=4)[C:8]=3[CH:7]=[CH:6][CH:5]=2)[CH:9]=[CH:14][CH:15]=[CH:16]1.[Br:3][CH2:2][C:4]1[C:16]2[CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]=2[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
fluorenyllithium
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3CC12)[Li]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate washed with 100 mL of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with Na2SO4
|
Type
|
WASH
|
Details
|
The residue was washed with 150 mL pentane
|
Type
|
CUSTOM
|
Details
|
to remove unreacted fluorene
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC=C1)CC1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=CC=2C3=CC=CC=C3CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |